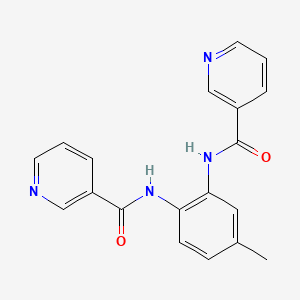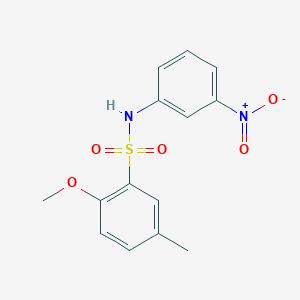![molecular formula C14H13N5O2S B5757162 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, this compound can modulate the activity of other enzymes and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including the regulation of pH, ion transport, and oxidative stress. It has also been demonstrated to modulate the activity of certain receptors and enzymes, such as cyclooxygenase and nitric oxide synthase.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide in lab experiments is its high solubility in water and other polar solvents, which makes it easy to handle and administer. However, this compound has been shown to exhibit some toxicity in certain cell lines and animal models, which should be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for the research on 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the effects of this compound on other physiological processes, such as immune function and neuroprotection. Furthermore, the development of new synthesis methods and modifications of the this compound structure could lead to the discovery of more potent and selective compounds.
合成法
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can be synthesized through a multistep process involving the reaction of 4-phenylphenylamine with sodium azide and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain this compound as a white crystalline solid with a high yield.
科学的研究の応用
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit antiproliferative activity against cancer cells and anti-inflammatory effects in animal models. Moreover, this compound has been demonstrated to have a protective effect on the heart and blood vessels.
特性
IUPAC Name |
1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHUQZOOMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)


![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)






![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
